Introduction: The Role of Stable Isotope Labeling in Scientific Research
Introduction: The Role of Stable Isotope Labeling in Scientific Research
An In-depth Technical Guide to 2-Pyridylacetic-d2 Acid-OD
This guide provides a comprehensive technical overview of 2-Pyridylacetic-d2 Acid-OD, a deuterated analog of 2-Pyridylacetic acid. It is intended for researchers, scientists, and professionals in drug development and related fields who utilize stable isotope-labeled compounds for advanced analytical applications.
In the realm of analytical chemistry and drug metabolism studies, stable isotope labeling is a powerful technique. The substitution of an atom with its heavier, non-radioactive isotope (like deuterium for hydrogen) creates a compound that is chemically identical to its parent but physically distinguishable by its increased mass. This mass shift is the cornerstone of its utility, particularly in mass spectrometry-based assays, where it allows for precise differentiation between the labeled internal standard and the unlabeled analyte. 2-Pyridylacetic-d2 Acid-OD is one such labeled compound, designed for use as an internal standard in the quantification of 2-Pyridylacetic acid.
Core Compound Specifications: 2-Pyridylacetic-d2 Acid-OD
2-Pyridylacetic-d2 Acid-OD is a stable isotope-labeled form of 2-Pyridylacetic acid. The "-d2" designation refers to the substitution of two hydrogen atoms with deuterium on the alpha-carbon (the carbon atom adjacent to the carboxyl group). The "-OD" signifies that the hydrogen of the carboxylic acid's hydroxyl group has also been replaced by a deuterium atom.
Molecular Formula and Weight
The introduction of three deuterium atoms results in a predictable increase in the molecular weight of the compound compared to its unlabeled counterpart. This mass difference is fundamental to its application as an internal standard.
| Compound | Molecular Formula | Molar Mass ( g/mol ) |
| 2-Pyridylacetic Acid | C7H7NO2 | 137.14[1][2][3][4][5] |
| 2-Pyridylacetic-d2 Acid-OD | C7H4D3NO2 | 140.16 |
| 2-Pyridylacetic-d2 Acid-OD DCl | C7D3H4NO2.DCl | 177.62[6] |
Note: The molar mass for the deuterated compound is calculated based on the atomic masses of its constituents.
Structural Representation
The precise placement of the deuterium atoms is critical to the compound's function. The following diagram illustrates the molecular structure of 2-Pyridylacetic-d2 Acid-OD, highlighting the positions of the three deuterium atoms.
Caption: Molecular structure of 2-Pyridylacetic-d2 Acid-OD.
Experimental Protocol: Use as an Internal Standard in LC-MS/MS Analysis
The primary application of 2-Pyridylacetic-d2 Acid-OD is as an internal standard for the quantification of 2-Pyridylacetic acid in biological matrices such as plasma or urine. The following protocol outlines a general workflow for this application.
Rationale for Experimental Choices
The use of a stable isotope-labeled internal standard is considered the gold standard in quantitative mass spectrometry. This is because its physicochemical properties are nearly identical to the analyte, meaning it behaves similarly during sample extraction, chromatography, and ionization. This co-elution and similar ionization efficiency correct for variations in sample preparation and instrument response, leading to highly accurate and precise quantification.
Step-by-Step Methodology
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Preparation of Stock Solutions:
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Prepare a 1 mg/mL stock solution of 2-Pyridylacetic acid (the analyte) in methanol.
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Prepare a 1 mg/mL stock solution of 2-Pyridylacetic-d2 Acid-OD (the internal standard) in methanol.
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Preparation of Calibration Standards and Quality Controls:
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Serially dilute the analyte stock solution to prepare a series of calibration standards at concentrations ranging from, for example, 1 ng/mL to 1000 ng/mL in the relevant biological matrix (e.g., drug-free plasma).
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Prepare quality control (QC) samples at low, medium, and high concentrations in the same manner.
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Sample Preparation (Protein Precipitation):
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To 100 µL of each calibration standard, QC sample, and study sample, add 10 µL of the internal standard working solution (e.g., 100 ng/mL).
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Add 300 µL of ice-cold acetonitrile to precipitate proteins.
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Vortex for 1 minute and then centrifuge at 10,000 x g for 10 minutes.
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Transfer the supernatant to a new microcentrifuge tube and evaporate to dryness under a gentle stream of nitrogen.
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Reconstitute the residue in 100 µL of the mobile phase.
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LC-MS/MS Analysis:
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Liquid Chromatography (LC):
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Use a C18 reverse-phase column.
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Employ a gradient elution with a mobile phase consisting of (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile.
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Mass Spectrometry (MS/MS):
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Operate the mass spectrometer in positive electrospray ionization (ESI) mode.
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Use Multiple Reaction Monitoring (MRM) to detect the parent-to-product ion transitions for both the analyte and the internal standard.
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2-Pyridylacetic acid: Monitor a transition such as m/z 138.1 -> m/z 92.1.
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2-Pyridylacetic-d2 Acid-OD: Monitor the transition m/z 141.2 -> m/z 95.1.
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Data Analysis:
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Calculate the peak area ratio of the analyte to the internal standard for each sample.
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Construct a calibration curve by plotting the peak area ratio against the analyte concentration for the calibration standards.
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Determine the concentration of the analyte in the QC and study samples by interpolating their peak area ratios from the calibration curve.
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Workflow Diagram
Caption: A typical workflow for quantitative analysis using an internal standard.
Conclusion
2-Pyridylacetic-d2 Acid-OD serves as an indispensable tool for researchers requiring precise and accurate quantification of its unlabeled counterpart. Its chemical properties, which mirror the analyte, combined with its distinct mass, ensure its reliability as an internal standard in demanding analytical methods like LC-MS/MS. Understanding its core specifications and the principles behind its application is key to leveraging its full potential in scientific investigation.
References
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National Center for Biotechnology Information. (n.d.). 2-Pyridineacetic acid. PubChem. Retrieved from [Link]
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ChemBK. (2024, April 9). 2-Pyridine acetic acid hydrochloride. Retrieved from [Link]
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Pharmaffiliates. (n.d.). 2-Pyridylacetic Acid Hydrochloride. Retrieved from [Link]
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LookChem. (n.d.). Cas 13115-43-0,2-Pyridylacetic acid. Retrieved from [Link]
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Shimadzu Chemistry & Diagnostics. (n.d.). [2H6]-2-Pyridylacetic acid hydrochloride salt. Retrieved from [Link]
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Shimadzu Chemistry & Diagnostics. (n.d.). [2H4]-2-Pyridylacetic acid. Retrieved from [Link]
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PureSynth. (n.d.). 2-Pyridylacetic Acid Hydrochloride 98.0%(HPLC). Retrieved from [Link]
Sources
- 1. 2-Pyridylacetic-alpha,alpha-d2 Acid-OD DCl [lgcstandards.com]
- 2. EP0223512A2 - 2-Pyridylacetic acid derivative, preparation process thereof and pharmaceutical composition containing the same - Google Patents [patents.google.com]
- 3. Cas 13115-43-0,2-Pyridylacetic acid | lookchem [lookchem.com]
- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 5. Synthesis of 2-pyridones [bristol.ac.uk]
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